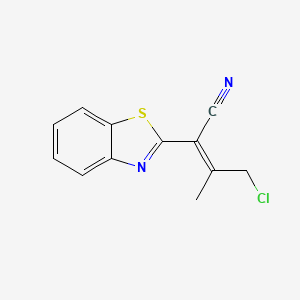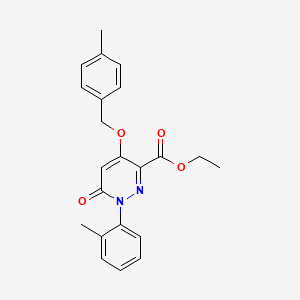
(E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is a synthetic organic compound characterized by the presence of a chloropyridine moiety linked to a piperidine ring via an ether linkage, and a butenone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one typically involves the following steps:
Formation of the Chloropyridine Intermediate: The starting material, 3-chloropyridine, is subjected to nucleophilic substitution reactions to introduce the desired functional groups.
Etherification: The chloropyridine intermediate is reacted with piperidine under basic conditions to form the ether linkage.
Formation of the Butenone Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the butenone group to a butanol group.
Substitution: The chloropyridine moiety can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the effects of chloropyridine derivatives on biological systems. It may serve as a lead compound for the development of new drugs or as a tool for probing biological pathways.
Medicine
In medicinal chemistry, this compound has potential applications as a therapeutic agent. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In industry, this compound can be used in the production of materials with specific properties, such as polymers or coatings. Its reactivity allows for the modification of material surfaces to achieve desired characteristics.
Mechanism of Action
The mechanism of action of (E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one involves its interaction with molecular targets such as enzymes or receptors. The chloropyridine moiety may bind to specific sites on these targets, modulating their activity. The piperidine ring and butenone group may also contribute to the compound’s overall biological activity by influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(E)-1-(4-((3-bromopyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one: Similar structure with a bromine atom instead of chlorine.
(E)-1-(4-((3-fluoropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one: Similar structure with a fluorine atom instead of chlorine.
(E)-1-(4-((3-methylpyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one: Similar structure with a methyl group instead of chlorine.
Uniqueness
The uniqueness of (E)-1-(4-((3-chloropyridin-2-yl)oxy)piperidin-1-yl)but-2-en-1-one lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloropyridine moiety, in particular, may enhance its reactivity and binding affinity compared to similar compounds with different substituents.
Properties
IUPAC Name |
(E)-1-[4-(3-chloropyridin-2-yl)oxypiperidin-1-yl]but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-2-4-13(18)17-9-6-11(7-10-17)19-14-12(15)5-3-8-16-14/h2-5,8,11H,6-7,9-10H2,1H3/b4-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXNCAPGEVWUCQ-DUXPYHPUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)N1CCC(CC1)OC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)N1CCC(CC1)OC2=C(C=CC=N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[2-methoxy-2-(3-methoxyphenyl)ethyl]-1-(oxan-4-yl)urea](/img/structure/B2684377.png)

![3-[3-(Methylamino)piperidin-1-yl]butanoic acid](/img/structure/B2684381.png)
![2-(6-oxo-1,6-dihydropyridazin-1-yl)-N-{1-[5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl}acetamide](/img/structure/B2684382.png)
![2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide](/img/structure/B2684383.png)

![2-{[5-cyclohexyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide](/img/structure/B2684387.png)
![3-[(2,2-difluoroethoxy)methyl]-1-isopropyl-1H-pyrazole](/img/structure/B2684388.png)
![trans-3-[(Phenylmethyl)amino]cyclobutanecarboxylic acid tfa (1:1)](/img/new.no-structure.jpg)

![(E)-ethyl 2-(4-(dimethylamino)benzylidene)-5-(furan-2-yl)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2684392.png)
![N-(2-chlorophenyl)-2-[(3-chlorophenyl)sulfonyl]acetamide](/img/structure/B2684393.png)
![2-Chloro-N-(1-oxaspiro[5.5]undecan-4-yl)acetamide](/img/structure/B2684398.png)

